molecular formula C8H13N3O B14923427 1-Butyl-1H-pyrazole-5-carboxamide

1-Butyl-1H-pyrazole-5-carboxamide

Cat. No.: B14923427
M. Wt: 167.21 g/mol
InChI Key: ZTRABMDFJRQVNS-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group and a carboxamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. For instance, the reaction of butylhydrazine with ethyl acetoacetate can yield the desired pyrazole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazole ring and subsequent functionalization .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory and Antitumor Agents: Pyrazole biomolecules, including 1-Butyl-1H-pyrazole-5-carboxamide derivatives, have demonstrated anti-inflammatory and anticancer properties .
  • Treatment of Diseases: Modified pyrazole derivatives have been explored as a basis for treating various diseases, including inflammation, pain, cancer, and tuberculosis .
  • Kinase Inhibition: Certain pyrazole derivatives have exhibited potential for kinase inhibition .
  • Anticancer Activity: 1-H-pyrazole derivatives have shown the ability to inhibit the growth of several cancer cell types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .
  • Cytotoxicity and Tubulin Assembly Inhibition: Some pyrazole derivatives have demonstrated significant cytotoxicity and inhibited tubulin assembly .

Agrochemical Applications

  • Insecticides and Acaricides: Many substituted pyrazole derivatives with carboxamide moieties have the potential to be agrochemicals . They are classified as an important class of compounds in the agrochemical industry .
  • Control of Pests: N-sec-butyl-3-methyl-sulfonyloxypyrazole-1-carboxamide has been found to control Diabrotica undecimpunctata howardi, Nilaparvata lugens, and N. cincticeps at a low application rate, exhibiting low acute mammalian toxicity .
  • Insecticidal and Acaricidal Activity: 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides have been evaluated for insecticidal and acaricidal activities against N. cincticeps and T. urticae .

Antimicrobial Applications

  • Antimicrobial Activity: Novel 1,5-diaryl pyrazole derivatives have been synthesized and screened for their antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and K. pneumonia .
  • Antifungal Activity: Pyrazole derivatives have been evaluated for their fungicidal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali Miyabe et Yamada, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum .
  • Anti-tubercular and Anti-microbial Properties: 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been tested in vitro for their anti-tubercular and anti-microbial properties .

Data Tables and Case Studies

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and carboxamide functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

1-Butyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

This compound has the following chemical properties:

Property Value
Molecular FormulaC8H12N4O
Molecular Weight168.20 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]
Canonical SMILESCCCCC1=NN(C(=O)N1)C=C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound acts as an inhibitor for certain kinases and may modulate pathways linked to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cancer cell lines:

  • IC50 Values :
    • A related compound exhibited an IC50 of 26 µM against A549 lung cancer cells .
    • Another derivative demonstrated an IC50 of 49.85 µM against various tumor cell lines .

These findings suggest that this compound may possess comparable efficacy in inhibiting tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. One study found that certain derivatives led to significant apoptosis in cancer cells, suggesting a promising therapeutic avenue .
  • Anti-inflammatory Mechanism :
    • In a study focused on inflammatory models, pyrazole derivatives were shown to reduce inflammation markers significantly, indicating their potential use in treating inflammatory disorders .

Comparative Analysis

A comparison with other pyrazole derivatives reveals that this compound may offer unique advantages due to its specific substituents:

Compound IC50 (µM) Activity
This compoundTBDAnticancer/Anti-inflammatory
Ethyl-1-(2-hydroxy-3-aroxypropyl)26Anticancer
4-amino-1-methylpyrazole49.85Antitumor

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-butylpyrazole-3-carboxamide

InChI

InChI=1S/C8H13N3O/c1-2-3-6-11-7(8(9)12)4-5-10-11/h4-5H,2-3,6H2,1H3,(H2,9,12)

InChI Key

ZTRABMDFJRQVNS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=N1)C(=O)N

Origin of Product

United States

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